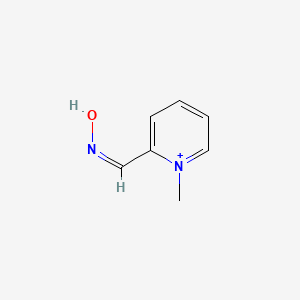

Pralidoxime cation, (Z)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

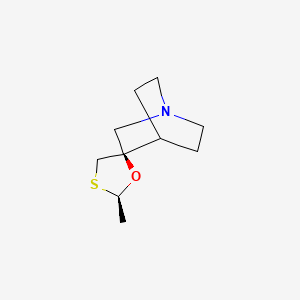

Pralidoxime cation, (Z)-, is a cholinesterase reactivator primarily used as an antidote for organophosphate poisoning. Organophosphates, commonly found in pesticides and nerve agents, inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system . Pralidoxime cation, (Z)-, works by reactivating acetylcholinesterase, thereby restoring normal nerve function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pralidoxime cation, (Z)-, is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt . The reaction conditions typically involve the use of solvents like ethanol and require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of pralidoxime cation, (Z)-, involves large-scale synthesis using similar chemical reactions but optimized for efficiency and cost-effectiveness. The process includes rigorous purification steps to remove impurities and ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Pralidoxime cation, (Z)-, primarily undergoes nucleophilic substitution reactions. It reacts with phosphorylated acetylcholinesterase, displacing the phosphate group and reactivating the enzyme .

Common Reagents and Conditions: The reactivation process typically involves the use of pralidoxime in combination with atropine, which helps mitigate the muscarinic effects of organophosphate poisoning . The reaction conditions are usually physiological, with the compound administered intravenously or intramuscularly.

Major Products Formed: The primary product of the reaction between pralidoxime cation, (Z)-, and phosphorylated acetylcholinesterase is the reactivated enzyme and a non-toxic phosphate-pralidoxime complex .

Scientific Research Applications

Pralidoxime cation, (Z)-, has a wide range of applications in scientific research:

Mechanism of Action

Pralidoxime cation, (Z)-, reactivates acetylcholinesterase by binding to the anionic site of the enzyme and displacing the phosphate group from the serine residue at the esteratic site . This process restores the enzyme’s ability to hydrolyze acetylcholine, thereby alleviating the symptoms of organophosphate poisoning . The compound also slows the aging process of phosphorylated acetylcholinesterase, making it more amenable to reactivation .

Comparison with Similar Compounds

Trimedoxime: Used in similar contexts but with a broader spectrum of activity against various organophosphates.

Methoxime: Another oxime-based reactivator with distinct chemical properties and applications.

Uniqueness of Pralidoxime Cation, (Z)-: Pralidoxime cation, (Z)-, is unique due to its FDA approval and widespread use in clinical settings. Its ability to reactivate acetylcholinesterase effectively and its established safety profile make it a preferred choice for treating organophosphate poisoning .

Properties

Key on ui mechanism of action |

Pralidoxime is an antidote to organophosphate pesticides and chemicals. Organophosphates bind to the esteratic site of acetylcholinesterase, which results initially in reversible inactivation of the enzyme. Acetylcholinesterase inhibition causes acetylcholine to accumulate in synapses, producing continuous stimulation of cholinergic fibers throughout the nervous systems. If given within 24 hours after organophosphate exposure, pralidoxime reactivates the acetylcholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase. |

|---|---|

CAS No. |

45765-69-3 |

Molecular Formula |

C7H9N2O+ |

Molecular Weight |

137.16 g/mol |

IUPAC Name |

(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H8N2O/c1-9-5-3-2-4-7(9)6-8-10/h2-6H,1H3/p+1 |

InChI Key |

JBKPUQTUERUYQE-UHFFFAOYSA-O |

Isomeric SMILES |

C[N+]1=CC=CC=C1/C=N\O |

Canonical SMILES |

C[N+]1=CC=CC=C1C=NO |

melting_point |

215-225 °C 215 - 225 °C |

physical_description |

Solid |

Related CAS |

1200-55-1 (methyl sulfate) 154-97-2 (mesylate) 21239-05-4 (lactate[1:1]) 3687-33-0 (trichloroacetate) 51-15-0 (chloride) 94-63-3 (iodide) |

solubility |

1.49e-01 g/L |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine](/img/structure/B10761517.png)

![[2-[17-(1-Hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate](/img/structure/B10761537.png)

![methyl (1R,10S,12R)-11-acetyloxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10761611.png)

![(6S,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10761651.png)